5-{[4-(benzoylamino)phenoxy]methyl}-N-(sec-butyl)isoxazole-3-carboxamide
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Description
The compound “5-{[4-(benzoylamino)phenoxy]methyl}-N-(sec-butyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzoylamino group, a phenoxy group, an isoxazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For instance, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or other methods commonly used in the synthesis of isoxazoles .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzoylamino and phenoxy groups are likely to contribute to the compound’s polarity, while the isoxazole ring could add some rigidity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amine group in the benzoylamino moiety could potentially undergo reactions with acids, while the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications
- Structure-to-Magnetism Correlation : This compound is a Blatter radical with a challenging structure-to-magnetism correlation . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks.
- Protodeboronation Reactions : The compound’s structure includes boron atoms, which can be useful in catalytic processes. Protodeboronation reactions involving pinacol boronic esters have been explored . These reactions are valuable for synthesizing complex molecules and natural products.
- Antiproliferative Properties : Investigations have identified 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate as an active compound with antiproliferative effects . It has been studied for its ability to inhibit cell proliferation and migration.
- Emission Properties : Tetrakis(4-methoxyphenyl)ethylene exhibits excitation-dependent emission due to contributions from both amorphous and crystalline regions . Such materials are relevant for optoelectronic applications.
Magnetic Materials and Radical Chemistry
Catalysis and Synthetic Chemistry
Vascular Remodeling and Therapeutics
Photoluminescent Materials
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-30-19-10-8-18(9-11-19)28-22(17-6-4-12-24-15-17)21(26-27-28)23(29)25-14-16-5-3-7-20(13-16)31-2/h3-13,15H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRFYNCGCTSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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